![molecular formula C26H31N3O2 B2995359 1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-30-9](/img/structure/B2995359.png)
1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
The compound is an organic molecule that contains several functional groups, including an allyl group, a phenoxy group, a benzimidazole group, and a pyrrolidinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole and pyrrolidinone groups would likely contribute to the rigidity of the molecule, while the allyl and phenoxy groups could provide some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The allyl group could potentially undergo reactions with electrophiles, and the phenoxy group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
The compound “1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” has several potential applications in scientific research due to its structural features. Below is a comprehensive analysis of six unique applications, each detailed in its own section:
Pharmaceutical Research
The benzimidazole core of the compound is a common motif in pharmaceutical drugs, known for its ability to bind to various biological targets. This compound could be investigated for its potential therapeutic effects, particularly as a modulator of biological pathways involving benzimidazoles .
Mechanism of Action
Target of Action
Given its structural similarity to other benzimidazole derivatives , it may interact with various enzymes and receptors in the body. Benzimidazoles are known to bind to a variety of biological targets, including tubulin in parasites, the H+/K+ ATPase (proton pump) in the stomach, and various receptors and enzymes .
Mode of Action
Benzimidazoles typically act through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzimidazoles are known to interfere with the polymerization of tubulin into microtubules, disrupting cell division and leading to cell death in certain parasites . They can also inhibit the proton pump in the stomach, reducing acid secretion .
Pharmacokinetics
The presence of the sec-butyl phenoxy group may influence its lipophilicity and thus its absorption and distribution . The benzimidazole group may undergo metabolism in the liver .
Result of Action
Based on the known effects of benzimidazoles, it could potentially disrupt cell division in certain organisms or reduce stomach acid secretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the pH of the stomach could affect the compound’s ionization state and thus its absorption
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-4-14-28-18-21(17-25(28)30)26-27-23-8-6-7-9-24(23)29(26)15-16-31-22-12-10-20(11-13-22)19(3)5-2/h4,6-13,19,21H,1,5,14-18H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLFFWWMQNTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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